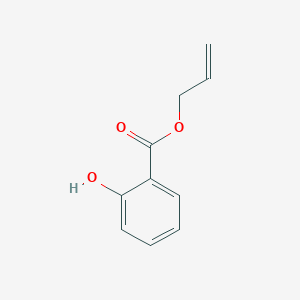

Allyl salicylate

Overview

Description

Allyl salicylate is an organic compound with the molecular formula C10H10O3. It is an ester formed from salicylic acid and allyl alcohol. This compound is known for its pleasant, sweet, and fruity aroma, making it a popular ingredient in the fragrance and flavoring industries. It is also used in various cosmetic and personal care products due to its aromatic properties.

Mechanism of Action

Target of Action

Allyl salicylate is a derivative of salicylic acid, which is known to primarily target Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins and thromboxanes, which are key mediators of inflammation and pain .

Mode of Action

This compound, like other salicylates, is believed to exert its effects by irreversibly inhibiting COX-1 and COX-2 . This inhibition prevents the conversion of arachidonic acid to prostaglandins and thromboxanes, thereby reducing inflammation and pain .

Biochemical Pathways

Salicylates, including this compound, are synthesized from chorismate , which is derived from the shikimate pathway . The enzyme isochorismate synthase converts chorismate to isochorismate, a common precursor for synthesizing salicylic acid . This pathway is found in both plants and bacteria .

Pharmacokinetics

After oral administration, salicylates are rapidly absorbed and undergo first-pass metabolism in the liver . The serum half-life of salicylates is dose-dependent . Salicylates are renally excreted, and their elimination rate is influenced by urinary pH and flow rate .

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain due to its inhibition of prostaglandin and thromboxane synthesis . This makes it effective in treating conditions like rheumatic diseases .

Action Environment

The action of this compound, like other salicylates, can be influenced by various environmental factors. For instance, salicylates are known to play crucial roles in the regulation of different biochemical and physiological processes in plants under various environmental stresses . .

Biochemical Analysis

Biochemical Properties

The biochemical interactions of Allyl salicylate are not well-documented. It is known that salicylates, a group of chemicals that this compound belongs to, can interact with various enzymes and proteins. For instance, salicylates are known to inhibit the cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. As a derivative of salicylic acid, it may share some of its properties. Salicylic acid is known to exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Salicylates are known to be metabolized in the liver through conjugation with glycine or glucuronic acid . Whether this compound follows similar metabolic pathways needs to be investigated.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl salicylate can be synthesized through the esterification of salicylic acid with allyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of salicylic acid with allyl alcohol in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature to promote the esterification process, and the resulting ester is then purified through distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Allyl salicylate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The ester group in this compound can be reduced to form alcohols.

Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of salicylic acid derivatives.

Reduction: Formation of allyl alcohol and salicylic acid.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Allyl salicylate has a wide range of applications in scientific research, including:

Chemistry: Used as a starting material for the synthesis of various organic compounds and polymers.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavors, and cosmetic products due to its aromatic properties.

Comparison with Similar Compounds

Methyl salicylate: Another ester of salicylic acid, known for its wintergreen aroma and used in topical analgesics.

Ethyl salicylate: An ester with a sweet, fruity aroma, used in flavorings and fragrances.

Isoamyl salicylate: Known for its floral aroma, used in perfumes and cosmetic products.

Uniqueness of Allyl Salicylate: this compound is unique due to its distinct allyl group, which imparts a characteristic aroma different from other salicylate esters. This unique aroma makes it particularly valuable in the fragrance and flavoring industries. Additionally, its chemical structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name |

prop-2-enyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2-6,11H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKBLDCLPBWOOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065089 | |

| Record name | Allyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10484-09-0 | |

| Record name | Allyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10484-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010484090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7HJ0PS9K0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: How does the insecticidal activity of allyl salicylate compare to other related compounds?

A: In a study comparing five different allyl esters, this compound was found to be the least effective against the eggs of three tortricid fruit pests. [] Allyl cinnamate, allyl 1-naphthoate, and allyl 2-thiophenecarboxylate demonstrated significantly higher toxicity. [] This suggests that structural modifications to the aromatic ring of this compound can influence its insecticidal potency.

Q2: Can this compound be incorporated into polymeric materials, and if so, what applications might these materials have?

A: Yes, this compound can be utilized as a building block in the synthesis of polymers. Researchers successfully incorporated this compound as a linker molecule in the creation of salicylic acid-releasing photopolymers. [] These photopolymer networks demonstrated potential for use in 3D-printed, biocompatible scaffolds designed for sustained drug release, particularly for soft tissue applications. []

Q3: Are there efficient methods for removing the allyl group from this compound?

A: Yes, researchers have developed a highly selective method for deallylating this compound. Using a palladium catalyst coordinated with a diphosphinidenecyclobutene ligand, the allyloxy group can be selectively removed from allyl 2-allyloxybenzoate, yielding this compound in quantitative amounts. [] This reaction proceeds efficiently under mild conditions and tolerates a variety of functional groups. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B80907.png)

![POTASSIUM 3-[(2-OXO-2H-1-BENZOPYRAN-7-YL)OXY]PROPANESULFONATE](/img/structure/B80910.png)

![4-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B80920.png)